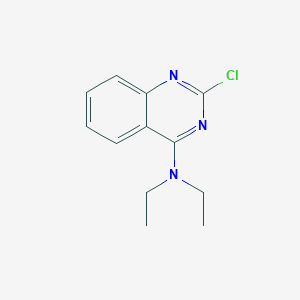

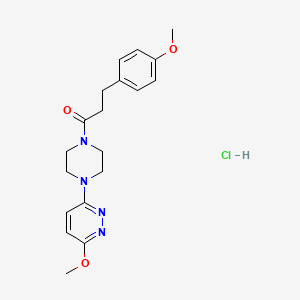

![molecular formula C13H14F3NO5 B3013741 3-(3,4-二甲氧基苯基)-3-[(2,2,2-三氟乙酰)氨基]丙酸 CAS No. 174502-40-0](/img/structure/B3013741.png)

3-(3,4-二甲氧基苯基)-3-[(2,2,2-三氟乙酰)氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid" is a structurally complex molecule that incorporates both dimethoxyphenyl and trifluoroacetyl functional groups. These groups are known to impart specific chemical properties and reactivity patterns to molecules. The dimethoxyphenyl moiety is often associated with enhanced metabolic stability and selectivity in biological systems, as seen in the synthesis of EP3 receptor antagonists . The trifluoroacetyl group is a versatile moiety in synthetic chemistry, known for its role in facilitating reactions such as Claisen rearrangement and cyclization , as well as influencing electrophilic substitution reactions .

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multi-step reactions that introduce various functional groups to achieve the desired chemical structure. For instance, the synthesis of EP3 receptor antagonists with a 2-aminocarbonylphenylpropanoic acid core structure involves the introduction of a chiral amine side chain, which is crucial for the compound's biological activity . Similarly, the use of trifluoroacetic acid as a reagent in the synthesis of heterocyclic compounds demonstrates its effectiveness in promoting tandem reactions, including Claisen rearrangement . The trifluoroacetylation at the 3-position of related heterocycles also highlights the reactivity of the trifluoroacetyl group under acidic conditions .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit specific interactions due to the presence of the dimethoxyphenyl and trifluoroacetyl groups. These interactions can influence the molecule's overall conformation and its interaction with biological targets or other chemical entities. For example, the stereochemistry of the chiral center in EP3 receptor antagonists is critical for their binding affinity and selectivity . The electronic effects of the trifluoroacetyl group can also affect the reactivity of adjacent functional groups, as seen in the remote control of an amino group during electrophilic substitution .

Chemical Reactions Analysis

The chemical reactivity of the compound is influenced by the presence of the dimethoxyphenyl and trifluoroacetyl groups. The dimethoxyphenyl group can stabilize adjacent positive charges or radicals, potentially affecting the outcome of reactions such as cyclization . The trifluoroacetyl group, on the other hand, can act as an electrophile, participating in reactions with nucleophiles, and can also influence the reactivity of nearby functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its functional groups and overall molecular structure. The dimethoxyphenyl group can contribute to the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability . The trifluoroacetyl group is known for its strong electron-withdrawing character, which can influence the acidity of adjacent protons and the stability of the molecule under various conditions . These properties are crucial when considering the compound's application in biological systems or its behavior in chemical reactions.

科学研究应用

1. 不对称氢化催化剂

3-(3,4-二甲氧基苯基)-3-[(2,2,2-三氟乙酰)氨基]丙酸参与 (S)-二甲氧基-1,2,3,4-四氢-3-异喹啉甲酸的制备。使用统计方法确定了 enantiomerically 纯 (S)-2-氨基-3-(3,4-二甲氧基苯基)丙酸盐酸盐的最佳底物和条件,展示了其在不对称氢化研究中的重要性 (O'reilly、Derwin 和 Lin,1990 年)。

2. 抗氧化活性研究

该化合物已用于合成 ((5-(2,4-和 3,4-二甲氧基苯基)-3H-1,2,4-三唑-3-基)硫代)乙酰(丙烷基、丁烷基、苯并)腈。这些物质已对其抗氧化活性进行了评估,突出了其在开发新抗氧化剂中的潜力 (Dovbnya、Kaplaushenko、Frolova 和 Pruglo,2022 年)。

3. 细胞毒性筛选

该化合物参与了细胞毒性天然酯类紫杉宁及其类似物的合成。这些合成的化合物在人肿瘤细胞系上进行了细胞毒性筛选,为癌症研究和潜在治疗应用做出了贡献 (Hu 等人,2005 年)。

4. 晶体和分子结构研究

该化合物的衍生物邻苯二甲酰-3-氨基-2-芳基丙酸泛酰内酯研究了其晶体和分子结构。这项研究有助于理解相关化合物的立体化学和结构属性 (Rolland、Calmes、Escale 和 Martinez,2000 年)。

5. 心脏选择性 β 受体阻滞剂

在与 3-(3,4-二甲氧基苯基)-3-[(2,2,2-三氟乙酰)氨基]丙酸相关的某些化合物中引入 (3,4-二甲氧基苯乙基)氨基,导致了心脏选择性 β 受体阻滞剂的开发。这展示了其在心血管药物开发中的应用 (Hoefle、Hastings、Meyer、Corey、Holmes 和 Stratton,1975 年)。

6. 真菌代谢研究

该化合物的衍生物已被白腐真菌 Phanerochaete chrysosporium 代谢,产生各种代谢产物。这项研究提供了对这些化合物的代谢途径和潜在环境应用的见解 (Enoki、Yajima 和 Gold,1981 年)。

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO5/c1-21-9-4-3-7(5-10(9)22-2)8(6-11(18)19)17-12(20)13(14,15)16/h3-5,8H,6H2,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXRNKTYWVBVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

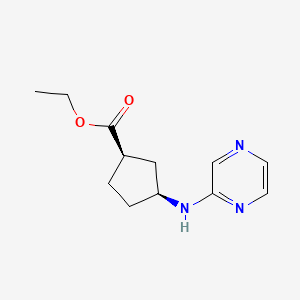

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)

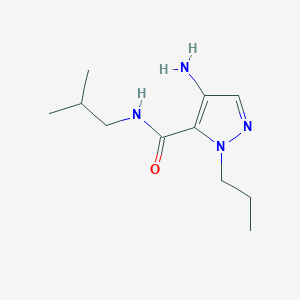

![4lambda6-Thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B3013670.png)

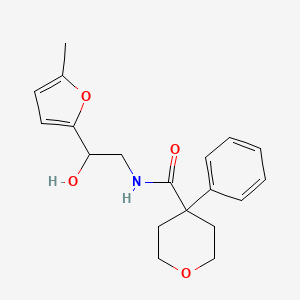

![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)